molecular formula C24H22FN5O3 B2385029 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115565-64-4

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2385029
CAS RN: 1115565-64-4
M. Wt: 447.47
InChI Key: TVVVLJVWOLRQPP-UHFFFAOYSA-N
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Description

The compound “3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of its components. It contains a pyrimidine ring, a piperazine ring, and a phenyl ring, among other functional groups. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

A study by Watanabe et al. (1992) demonstrated the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showcasing potent 5-HT2 antagonist activity. These derivatives, including compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, were evaluated for their potential in antagonizing serotonin receptors, with certain derivatives showing greater activity than known antagonists such as ritanserin. This highlights their significance in studying serotonin's physiological and pathological roles (Watanabe et al., 1992).

Herbicidal Activity

Li et al. (2005) explored novel 1-phenyl-piperazine-2,6-diones synthesized through a facile route, identifying compounds with significant herbicidal activity. This research underscores the potential agricultural applications of such derivatives in controlling unwanted vegetation and contributing to crop management strategies (Li et al., 2005).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, examining their luminescent properties and photo-induced electron transfer capabilities. These findings are crucial for developing new materials for optical applications, including sensors and imaging technologies (Gan et al., 2003).

Antimicrobial Activity

Yurttaş et al. (2016) conducted a study on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, evaluating their antimicrobial activity against various microorganism strains. The research identified compounds with high antimicrobial potency, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticonvulsant Activity

Several studies have synthesized and tested various derivatives for anticonvulsant activity, highlighting the potential of these compounds in treating epilepsy and related disorders. These include the work by Obniska et al. (2015), demonstrating the synthesis of acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid with notable anticonvulsant activity (Obniska et al., 2015).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential therapeutic effects. Similar compounds have shown promising results in the treatment of various diseases, suggesting that this compound could also have potential therapeutic applications .

properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-18-8-4-5-9-19(18)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)17(14-26-22)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVVLJVWOLRQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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